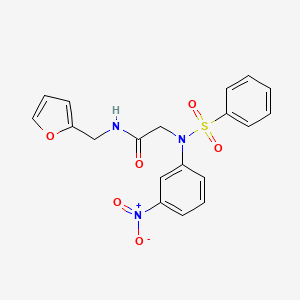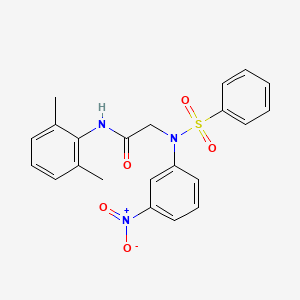
N~1~-(2-furylmethyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
説明
N~1~-(2-furylmethyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as FSN-047, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research.
作用機序
N~1~-(2-furylmethyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide exerts its effects by inhibiting the activity of the enzyme, glyceraldehyde-3-phosphate dehydrogenase (GAPDH). GAPDH is involved in various cellular processes, including glycolysis, DNA repair, and apoptosis. Inhibition of GAPDH by N~1~-(2-furylmethyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide leads to the disruption of these processes and ultimately cell death.
Biochemical and Physiological Effects
N~1~-(2-furylmethyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects. In cancer cells, N~1~-(2-furylmethyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide induces apoptosis by activating the caspase pathway. In addition, N~1~-(2-furylmethyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). In neurological disorders, N~1~-(2-furylmethyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide reduces oxidative stress and inflammation by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of N~1~-(2-furylmethyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is its specificity for GAPDH, which makes it a useful tool for studying the role of GAPDH in various cellular processes. However, one limitation of N~1~-(2-furylmethyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is its potential toxicity, which can limit its use in in vivo studies.
将来の方向性
There are several future directions for the study of N~1~-(2-furylmethyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is the development of more potent and selective GAPDH inhibitors. Another direction is the investigation of the potential therapeutic applications of N~1~-(2-furylmethyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide in other diseases, such as metabolic disorders and cardiovascular diseases. Finally, the use of N~1~-(2-furylmethyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide in combination with other drugs or therapies should be explored to enhance its efficacy and reduce potential toxicity.
Conclusion
In conclusion, N~1~-(2-furylmethyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has potential applications in pharmaceutical research. Its specificity for GAPDH makes it a useful tool for studying the role of GAPDH in various cellular processes, and its potential therapeutic applications in cancer and neurological disorders make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and potential limitations.
科学的研究の応用
N~1~-(2-furylmethyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential therapeutic applications in various diseases, including cancer and neurological disorders. In cancer research, N~1~-(2-furylmethyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, N~1~-(2-furylmethyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S/c23-19(20-13-17-8-5-11-28-17)14-21(15-6-4-7-16(12-15)22(24)25)29(26,27)18-9-2-1-3-10-18/h1-12H,13-14H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAVJTFCWXGPLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CO2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3456467.png)
![4-(acetylamino)-N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B3456473.png)
![2,6-dimethoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B3456480.png)
![N-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}-N-phenylmethanesulfonamide](/img/structure/B3456493.png)
![N-(4-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3456502.png)
![N-(2-furylmethyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3456503.png)
![N-(3,4-dimethoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3456511.png)
![N-1,3-benzodioxol-5-yl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3456512.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-3-pyridinylbenzamide](/img/structure/B3456522.png)
![N-(3-nitrophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3456534.png)

![N-benzyl-N-(2-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B3456548.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-methylbenzyl)benzamide](/img/structure/B3456554.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-methoxybenzyl)benzamide](/img/structure/B3456568.png)